molecular formula C24H31N3O3S2 B2865446 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 851080-49-4

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2865446
CAS RN: 851080-49-4
M. Wt: 473.65
InChI Key: OXXLREIDFOIUSJ-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BMT-052, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BMT-052 is a sulfonamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.

Scientific Research Applications

Synthesis and Structural Studies

  • A study explored the synthesis of compounds mimicking the R22(8) hydrogen-bond dimer motif, which is seen in crystal polymorphs of sulfathiazole and sulfapyridine. These mimics, including compounds related to the query chemical, showed selective crystal nucleation inhibition, influencing the formation of specific polymorphs under certain conditions (Lawrence, McAuliffe, & Moynihan, 2010).

  • Another research focused on the preparation and crystal structure of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds derived from 1,4-bis(benzothiazol-2-yl)benzene, which is structurally related to the query chemical. These compounds displayed unique topological features (O. and Steel, 1998).

Materials Science Applications

  • Research on colorless and transparent polyimide films used a variety of anhydrides and amines, including chemicals structurally similar to the query compound, to investigate thermal and optical properties of these materials. The findings have implications for materials used in high-temperature and optoelectronic applications (Choi & Chang, 2010).

Inhibitory and Anticancer Properties

  • A study synthesized and tested aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes. Compounds with structures related to the query chemical showed different activities for the isoenzymes, demonstrating their potential in medical chemistry (Supuran, Maresca, Gregáň, & Remko, 2013).

Organic Chemistry and Compound Synthesis

  • Investigations into novel heterocyclic compounds have explored the synthesis and reaction of various derivatives, including those related to the query compound. Such research contributes to the development of new organic compounds with potential applications in pharmaceuticals and materials science (Tominaga, Morita, Matsuda, & Kobayashi, 1975).

  • Another study synthesized indapamide derivatives, including compounds similar to the query chemical, and evaluated their proapoptotic activity as potential anticancer agents. This highlights the relevance of such compounds in drug discovery and cancer research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2/c1-15(2)13-27(14-16(3)4)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-21-17(5)7-8-18(6)22(21)31-24/h7-12,15-16H,13-14H2,1-6H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXLREIDFOIUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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